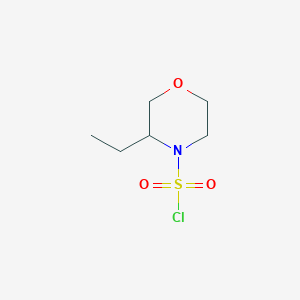

3-Ethylmorpholine-4-sulfonyl chloride

CAS No.:

Cat. No.: VC17723098

Molecular Formula: C6H12ClNO3S

Molecular Weight: 213.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12ClNO3S |

|---|---|

| Molecular Weight | 213.68 g/mol |

| IUPAC Name | 3-ethylmorpholine-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C6H12ClNO3S/c1-2-6-5-11-4-3-8(6)12(7,9)10/h6H,2-5H2,1H3 |

| Standard InChI Key | MTVYCRXZEVLMGQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1COCCN1S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a six-membered morpholine ring (C₄HₙNO) with an ethyl group (-CH₂CH₃) at the 3-position and a sulfonyl chloride (-SO₂Cl) group at the 4-position. This configuration introduces both steric and electronic effects, influencing reactivity and interaction with nucleophiles.

Molecular Formula: C₆H₁₂ClNO₃S

Molecular Weight: 237.68 g/mol (calculated)

Key Structural Features:

-

Morpholine Ring: Provides a heterocyclic scaffold with one oxygen and one nitrogen atom, enabling hydrogen bonding and coordination chemistry .

-

Sulfonyl Chloride Group: A highly reactive electrophilic center, prone to nucleophilic substitution reactions .

-

Ethyl Substituent: Enhances lipophilicity compared to unsubstituted morpholine derivatives, potentially improving membrane permeability in biological systems .

Spectral Data (Inferred)

While experimental spectra for 3-ethylmorpholine-4-sulfonyl chloride are unavailable, analogous compounds suggest:

-

IR Spectroscopy: Strong absorption bands at ~1,370 cm⁻¹ (S=O asymmetric stretch) and ~1,170 cm⁻¹ (S=O symmetric stretch) .

-

¹H NMR: Signals for ethyl protons (δ 1.2–1.4 ppm for -CH₃, δ 2.5–3.0 ppm for -CH₂-) and morpholine ring protons (δ 3.6–4.0 ppm) .

Synthetic Pathways

Direct Sulfonation of Ethyl-Substituted Morpholine

A plausible route involves the sulfonation of 3-ethylmorpholine using chlorosulfonic acid or sulfur trioxide:

Conditions:

Ethylation Post-Sulfonation

Alternative methods may involve introducing the ethyl group after sulfonation. For example:

-

Sulfonation of Morpholine: Morpholine reacts with chlorosulfonic acid to yield morpholine-4-sulfonyl chloride .

-

Friedel-Crafts Alkylation: Use of ethyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethyl group at the 3-position .

Challenges:

-

Regioselectivity in alkylation requires careful control to avoid polysubstitution.

-

Sulfonyl chloride’s sensitivity to moisture necessitates anhydrous conditions .

Physicochemical Properties

Thermal and Solubility Profiles

Stability and Reactivity

-

Hydrolytic Sensitivity: Reacts vigorously with water to form 3-ethylmorpholine-4-sulfonic acid and HCl .

-

Storage: Requires desiccated environments at 2–8°C to prevent decomposition .

Applications in Organic Synthesis

Sulfonamide Derivatives

The sulfonyl chloride group facilitates nucleophilic displacement with amines, yielding sulfonamides:

Examples:

-

Antimicrobial Agents: Sulfonamides derived from ethyl-substituted morpholines show enhanced biofilm penetration .

-

Enzyme Inhibitors: Targeting cysteine proteases via covalent bond formation with active-site thiols .

Polymer Chemistry

As a crosslinking agent in epoxy resins, improving thermal stability and mechanical strength .

| Parameter | Specification |

|---|---|

| Corrosivity | Causes severe skin burns (GHS05) |

| Acute Toxicity | Harmful if inhaled (H332) |

| Environmental Impact | Toxic to aquatic life (H400) |

Protective Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, face shield, and fume hood use mandatory .

-

Spill Management: Neutralize with sodium bicarbonate and absorb with inert material .

Industrial and Research Trends

Patent Analysis

Recent patents (e.g., CN117986162A) highlight advances in sulfonyl chloride synthesis, emphasizing:

-

Catalytic Efficiency: Tetrabutyl phosphonium chloride improves sulfonation yields .

-

Waste Minimization: Closed-loop systems for SO₂ capture and reagent recycling .

Market Outlook

Growing demand in pharmaceuticals (CAGR 6.2%, 2023–2030) drives innovation in ethyl-substituted sulfonyl chlorides for drug intermediate synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume